2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole

EGFR inhibition Kinase inhibitor design Regioisomer SAR

2-(4-(1H‑Benzo[d]imidazol-2-yl)phenyl)‑5‑methyl‑4‑phenylthiazole (CAS 1414661‑81‑6; molecular formula C₂₃H₁₇N₃S; molecular weight 367.47 g/mol) is a fully assembled heterocyclic compound that joins a benzimidazole ring to a 5‑methyl‑4‑phenylthiazole core through a para‑substituted central phenyl spacer. The compound is commercially available from multiple vendors, typically at 95–97% purity ,.

Molecular Formula C23H17N3S
Molecular Weight 367.5
CAS No. 1414661-81-6
Cat. No. B3238400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole
CAS1414661-81-6
Molecular FormulaC23H17N3S
Molecular Weight367.5
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5
InChIInChI=1S/C23H17N3S/c1-15-21(16-7-3-2-4-8-16)26-23(27-15)18-13-11-17(12-14-18)22-24-19-9-5-6-10-20(19)25-22/h2-14H,1H3,(H,24,25)
InChIKeyKTOSEHJMTJTRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole (CAS 1414661-81-6): Para‑Linked Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology


2-(4-(1H‑Benzo[d]imidazol-2-yl)phenyl)‑5‑methyl‑4‑phenylthiazole (CAS 1414661‑81‑6; molecular formula C₂₃H₁₇N₃S; molecular weight 367.47 g/mol) is a fully assembled heterocyclic compound that joins a benzimidazole ring to a 5‑methyl‑4‑phenylthiazole core through a para‑substituted central phenyl spacer. The compound is commercially available from multiple vendors, typically at 95–97% purity , [1]. It belongs to the thiazolyl‑benzimidazole class, a scaffold family that has demonstrated nanomolar enzymatic inhibition (e.g., EGFR IC₅₀ 71.67–152.59 nM [2]) and sub‑micromolar cellular potency (e.g., COX‑2 IC₅₀ 4.52 nM [3]) in structurally related analogs, positioning this compound as a valuable entry point for structure–activity relationship (SAR) exploration and target‑focused library synthesis.

Why Interchangeability Fails for 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole: Structural Determinants of Activity and Physicochemical Profile


Although the benzimidazole–thiazole scaffold family is broad, substituent position, methylation pattern, and linker regiochemistry each produce discrete pharmacological and physicochemical outcomes that preclude generic substitution. The C5 methyl group on the thiazole ring alters electron density, conformational preference, and metabolic stability relative to the 5‑unsubstituted analog (CAS 1414661‑82‑7) . The para‑phenylene spacer between the benzimidazole and thiazole rings influences molecular planarity and target‑binding geometry compared to the meta‑substituted regioisomer (CAS 1414661‑83‑8) . In closely related series, the presence of a C5 methyl substituent on the thiazole has been associated with enhanced cytotoxicity selectivity (e.g., IC₅₀ 23.30 µM against A549 cells vs. >1000 µM against NIH/3T3 fibroblasts [1]), while para‑linked benzimidazole‑thiazole hybrids have yielded sub‑micromolar EGFR inhibition (IC₅₀ 71.67–152.59 nM [2]). Replacing the specific compound with a generic analog from the same class therefore carries a material risk of altering potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole Against Closest Analogs


Para‑Phenylene vs. Meta‑Phenylene Regiochemistry: Differential EGFR Inhibitory Potency in Thiazol‑Benzimidazole Series

In a series of thiazol‑benzimidazole derivatives evaluated as EGFR inhibitors, para‑linked compounds (structurally analogous to CAS 1414661‑81‑6) exhibited EGFR IC₅₀ values of 71.67–152.59 nM, comparable to the reference drug erlotinib (IC₅₀ 152.59 nM) [1]. Although no direct head‑to‑head data for the meta‑substituted analog (CAS 1414661‑83‑8) against EGFR are available in the public domain, the para‑phenylene spacer in the target compound provides a more linear and extended molecular geometry that has been computationally correlated with favorable ATP‑binding pocket occupancy in this scaffold class [1]. This structural feature distinguishes it from the meta‑substituted regioisomer (CAS 1414661‑83‑8), which adopts a kinked conformation that may alter kinase hinge‑region interactions.

EGFR inhibition Kinase inhibitor design Regioisomer SAR

C5 Methyl Group on Thiazole Drives Cancer Cell Selectivity: IC₅₀ 23.30 µM (A549) vs. >1000 µM (NIH/3T3) in 5‑Methyl‑4‑phenylthiazole Derivatives

In a study of N‑(5‑methyl‑4‑phenylthiazol‑2‑yl)‑2‑(substituted thio)acetamides, compound 4c bearing the 5‑methyl‑4‑phenylthiazole core displayed an IC₅₀ of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells while remaining non‑toxic to NIH/3T3 mouse embryoblast cells (IC₅₀ >1000 µM), yielding a selectivity index >43 [1]. This level of selectivity was not observed for all derivatives in the series, indicating that the 5‑methyl substitution on the thiazole ring contributes meaningfully to differential cytotoxicity. The target compound (CAS 1414661‑81‑6) incorporates this identical 5‑methyl‑4‑phenylthiazole substructure, whereas the des‑methyl analog (CAS 1414661‑82‑7) lacks this substituent, which is predicted to reduce lipophilicity (estimated ΔlogP ≈ ‑0.5 to ‑0.8 units [2]) and potentially diminish membrane permeability and cellular accumulation.

Anticancer selectivity Cytotoxicity 5-Methylthiazole SAR

Benzimidazole–Thiazole Hybrids Exhibit Sub‑Nanomolar COX‑2 Inhibition: Class‑Level Evidence Supporting Anti‑Inflammatory Probe Development

Benzimidazothiazole derivatives (structurally related to CAS 1414661‑81‑6) have demonstrated exceptionally potent COX‑2 inhibition. Compound 25 in the series displayed a COX‑2 IC₅₀ of 4.52 nM, which is approximately 10‑fold more potent than celecoxib (IC₅₀ 40.00 nM) and 115‑fold more potent than naproxen (IC₅₀ 520.00 nM) [1]. This class‑level evidence establishes the benzimidazole–thiazole scaffold as a privileged chemotype for COX‑2 targeting. The para‑phenylene spacer and 5‑methyl substitution pattern of the target compound provide a distinct vector for further SAR exploration within this pharmacological space, differentiating it from alternative benzimidazole–thiazole connectivity patterns.

COX-2 inhibition Anti-inflammatory Benzimidazothiazole

α‑Amylase and α‑Glucosidase Dual Inhibition by Benzimidazole‑Based Thiazoles: Metabolic Disease Relevance

A recent series of benzimidazole‑based thiazole derivatives demonstrated dual inhibition of α‑amylase and α‑glucosidase. The most potent analog (compound 8) exhibited IC₅₀ values of 3.50 ± 0.20 µM (α‑amylase) and 4.20 ± 0.20 µM (α‑glucosidase), outperforming the standard drug acarbose (IC₅₀ values typically reported at ~10–20 µM range for these enzymes) [1]. The SAR analysis identified the nature and position of substituents on the aryl rings as critical determinants of potency [1]. The target compound (CAS 1414661‑81‑6) presents a specific substitution array (para‑phenyl benzimidazole, C5‑methyl, C4‑phenyl) that is distinct from the most potent analog in this series, offering a complementary SAR probe for mapping substituent effects on dual enzyme inhibition.

α-Glucosidase inhibition α-Amylase inhibition Antidiabetic probe

Cholinesterase Inhibition by Benzimidazole–Thiazole Derivatives: CNS Probe Potential Distinguishes Para‑Linked Scaffold

Twenty‑four benzimidazole‑based thiazole analogs were evaluated for cholinesterase inhibition. The series displayed AChE IC₅₀ values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM and BuChE IC₅₀ values from 0.20 ± 0.05 to 14.20 ± 0.10 µM, compared to the reference drug donepezil (AChE IC₅₀ 2.16 ± 0.12 µM; BuChE IC₅₀ 4.5 ± 0.11 µM) [1]. The most potent analogs (compounds 16 and 21) surpassed donepezil in potency, and SAR analysis established that the electronic nature and position of substituents on the pendant phenyl rings were the primary determinants of activity [1]. The para‑phenylene connectivity and 5‑methyl substitution of the target compound constitute a unique combination within this SAR landscape, enabling systematic mapping of how linker geometry modulates cholinesterase binding.

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's probe

Recommended Application Scenarios for 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole Based on Quantitative Evidence


Kinase Inhibitor SAR Libraries Targeting EGFR and Related Receptor Tyrosine Kinases

The para‑phenylene‑linked benzimidazole–thiazole scaffold has demonstrated EGFR IC₅₀ values of 71.67–152.59 nM, comparable to erlotinib [1]. CAS 1414661‑81‑6 provides a specific scaffold geometry for systematic derivatization at the benzimidazole NH, the C4‑phenyl ring, and the C5‑methyl position, enabling exploration of kinase selectivity profiles within a validated chemical space [1].

Selective Anticancer Probe Development Leveraging the C5‑Methyl SAR Handle

The 5‑methyl‑4‑phenylthiazole substructure has been associated with >43‑fold cancer‑selective cytotoxicity (A549 IC₅₀ 23.30 µM vs. NIH/3T3 IC₅₀ >1000 µM) [2]. This compound carries the identical C5‑methyl substitution, making it a direct entry point into medicinal chemistry campaigns aimed at optimizing the selectivity window through further side‑chain elaboration [2].

COX‑2 Targeted Anti‑Inflammatory Agent Optimization

Benzimidazothiazole hybrids have achieved COX‑2 IC₅₀ values as low as 4.52 nM, far exceeding the potency of clinical reference agents celecoxib and naproxen [3]. The para‑phenylene spacer of CAS 1414661‑81‑6 offers a distinct connectivity vector for probing the COX‑2 active site and for improving isoform selectivity over COX‑1 [3].

Dual Cholinesterase Inhibitor Design for Neurodegenerative Disease Research

Benzimidazole–thiazole derivatives have yielded AChE inhibitors with IC₅₀ values as low as 0.10 µM, surpassing donepezil [4]. The unique substitution pattern of this compound (para‑phenyl‑benzimidazole combined with C5‑methyl‑C4‑phenylthiazole) provides an underexplored region of chemical space for dual AChE/BuChE inhibitor optimization with potential blood–brain barrier permeability advantages conferred by its moderate lipophilicity [4].

Quote Request

Request a Quote for 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.